molecular formula C20H19N3O B2839826 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380069-55-4

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2839826
CAS No.: 2380069-55-4
M. Wt: 317.392
InChI Key: XOYQITMRLGVHDF-UHFFFAOYSA-N
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Description

2-{6-phenyl-2-azaspiro[33]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including cycloaddition reactions and subsequent functional group modifications. One common synthetic route involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to different pharmacological properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with varied biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs

Scientific Research Applications

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities and the study of spirocyclic chemistry.

    Biology: It can be used as a probe to investigate biological pathways and molecular interactions due to its potential binding affinity to various biological targets.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of oncology and neurology.

    Industry: It can be utilized in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of target proteins, influencing cellular processes and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its combination of a spirocyclic core with a pyrido[1,2-a]pyrimidin-4-one moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-19-10-18(21-17-8-4-5-9-23(17)19)22-13-20(14-22)11-16(12-20)15-6-2-1-3-7-15/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYQITMRLGVHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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